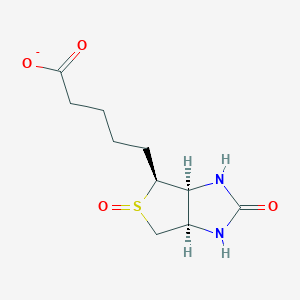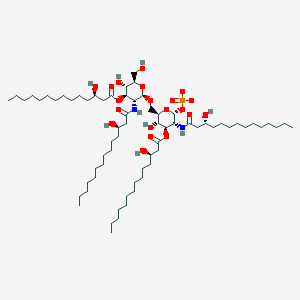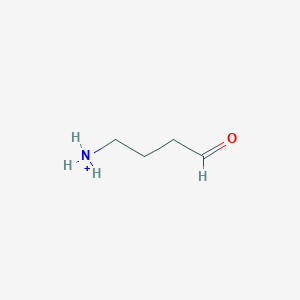![molecular formula C19H20O3 B1264022 9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione](/img/structure/B1264022.png)
9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione is a natural product found in Eremophila serrulata with data available.
Scientific Research Applications
Antimicrobial Applications
9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione, identified in Eremophila serrulata, exhibits notable antimicrobial properties. It shows significant activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) as low as 15.6 µg/mL (Ndi et al., 2007).
Spectroscopic Characterization
The compound has been isolated from roots of Capraria biflora and characterized using high-field NMR and high-resolution mass spectrometry, providing insights into its structural features (Fonseca et al., 2003).
Chemical Synthesis and Analysis
Various studies have focused on the synthesis and analysis of related naphthoquinoid compounds. These studies contribute to a deeper understanding of the chemical properties and potential applications of this compound and its analogs. Examples include the synthesis of similar naphthoquinoid compounds from Mitracarpus Scaber (Pialat et al., 1998), and the synthesis of its pigments and analogs for potential biological applications (Pokhilo et al., 2014).
Properties
Molecular Formula |
C19H20O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
12-methyl-4-(4-methylpent-3-enyl)-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione |
InChI |
InChI=1S/C19H20O3/c1-11(2)6-4-7-13-10-22-19-12(3)17(20)18(21)15-9-5-8-14(13)16(15)19/h5-6,8-9,13H,4,7,10H2,1-3H3 |
InChI Key |
QJZOFSVFRGKNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=CC=C3C(=O)C1=O)C(CO2)CCC=C(C)C |
Synonyms |
9-M-MP-DHN-P cpd 9-methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho(1,8-bc)pyran-7,8-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide](/img/structure/B1263939.png)
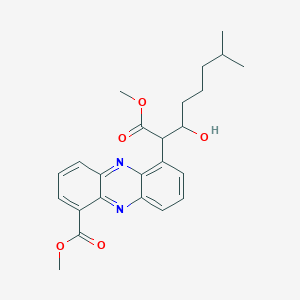
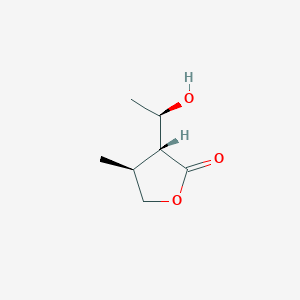


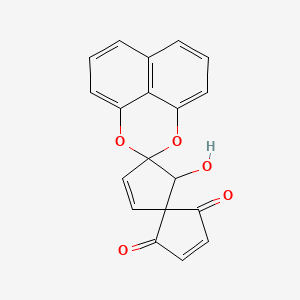

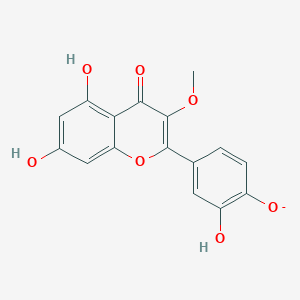

![1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine](/img/structure/B1263957.png)
